Cas no 912902-04-6 (2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol)

2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL20149732
- 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
- 2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol
- AKOS000272201
- F3287-0507
- 912902-04-6
- 2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol
- 2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol
- 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol
-
- Inchi: 1S/C17H17FN2O/c1-17(2,21)16-19-14-5-3-4-6-15(14)20(16)11-12-7-9-13(18)10-8-12/h3-10,21H,11H2,1-2H3
- InChI Key: CLZKFVYXFQNXRD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C2C=CC=CC=2N=C1C(C)(C)O
Computed Properties
- Exact Mass: 284.13249133g/mol
- Monoisotopic Mass: 284.13249133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 2.9
2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3287-0507-5mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-30mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-10μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-3mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-15mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-20mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-2μmol |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-2mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-4mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3287-0507-10mg |
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol |
912902-04-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol Related Literature
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol
Introduction to 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol (CAS No. 912902-04-6)
2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential therapeutic applications. This compound, identified by the CAS number 912902-04-6, has garnered attention due to its unique chemical properties and its role in the development of novel drug candidates. The presence of a 4-fluorophenyl moiety and a 1H-1,3-benzodiazol-2-yl group contributes to its distinct pharmacological profile, making it a subject of extensive research in medicinal chemistry.
The compound's structure consists of a propan-2-ol backbone linked to a benzodiazole ring system, which is further substituted with a 4-fluorophenylmethyl group. This arrangement not only influences its chemical reactivity but also its biological activity. The benzodiazole moiety is well-known for its anxiolytic, sedative, and muscle relaxant properties, while the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. Such features make this compound a promising candidate for further investigation in the treatment of various neurological and psychiatric disorders.
In recent years, there has been growing interest in the development of new benzodiazole derivatives due to the need for drugs with improved efficacy and reduced side effects compared to classical benzodiazepines. The introduction of fluorine atoms into aromatic rings is a common strategy in drug design to modulate pharmacokinetic properties and enhance binding interactions. The compound 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol exemplifies this approach, combining the therapeutic potential of benzodiazole with the metabolic advantages provided by the 4-fluorophenyl group.
Current research in this area focuses on understanding the molecular mechanisms by which these compounds interact with their target receptors. Studies have shown that the 4-fluorophenyl moiety can influence the binding affinity of benzodiazole derivatives to GABA-A receptors, which are crucial for mediating the anxiolytic effects of these compounds. Additionally, the propan-2-ol side chain may contribute to improved solubility and bioavailability, factors that are critical for drug development.
The synthesis of 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol involves multi-step organic reactions, including condensation, substitution, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods not only enhance yield but also allow for precise control over stereochemistry, which is essential for achieving desired pharmacological outcomes.
Evaluation of the pharmacological properties of this compound has revealed promising results in preclinical studies. Its ability to modulate GABA-A receptor activity suggests potential applications in treating anxiety disorders, insomnia, and seizures. Furthermore, preliminary data indicate that it may exhibit lower sedative effects compared to traditional benzodiazepines due to its unique structural features. This makes it an attractive candidate for further development into a next-generation anxiolytic agent.
The role of computational chemistry in studying 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and identify key interaction sites with target proteins. These insights help guide experimental efforts and optimize drug design strategies. Additionally, computational methods have been instrumental in understanding how structural modifications affect pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
In conclusion, 2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-ylo}l}}propan}---{}propan}--{(CAS No.)91290)}}}propan}-{(CAS No.)91290)}}ropan}-{(CAS No.)91290)}}ropan}-{(CAS No.)91290)}}ropan}-{(CAS No.)91290)}}ropan}-
912902-04-6 (2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol) Related Products
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)




